Cas no 1805433-73-1 (4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol)
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol
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- Inchi: 1S/C9H11F2NO2/c1-5-3-12-9(14-2)6(4-13)7(5)8(10)11/h3,8,13H,4H2,1-2H3
- InChI Key: QWVSPLWOANSRJX-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CN=C(C=1CO)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- XLogP3: 1.3
- Topological Polar Surface Area: 42.4
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020496-250mg |
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol |
1805433-73-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029020496-500mg |
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol |
1805433-73-1 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029020496-1g |
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol |
1805433-73-1 | 95% | 1g |
$3,039.75 | 2022-04-01 |
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol
Introduction to 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol (CAS No. 1805433-73-1)
4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805433-73-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a difluoromethyl substituent, an o-methoxy group, and a methyl group, contributes to its unique chemical properties and makes it a valuable intermediate in the synthesis of various bioactive molecules.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This modification has been extensively studied in the development of small-molecule inhibitors and therapeutic agents, where it often serves to improve pharmacokinetic profiles. The o-methoxy group introduces polarity and hydrogen bonding capabilities, further influencing the compound's solubility and interaction with biological targets. Additionally, the methyl group at the 5-position of the pyridine ring adds steric bulk, which can be strategically employed to modulate receptor binding and selectivity.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives for their applications in oncology, immunology, and anti-inflammatory therapies. The structural features of 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol make it a promising candidate for further exploration in these areas. For instance, studies have demonstrated that pyridine-based compounds can interact with enzymes and receptors involved in disease pathways, offering potential therapeutic benefits.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced efficacy and reduced side effects. The difluoromethyl group, in particular, has been shown to improve the bioavailability of drug candidates by increasing lipophilicity while maintaining metabolic stability. This balance is critical for achieving optimal pharmacological activity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol. Molecular modeling techniques allow scientists to predict how modifications at specific positions will affect biological activity, enabling more targeted synthetic approaches. These tools have been instrumental in optimizing lead compounds for clinical development.
The synthesis of 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity for subsequent applications.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Pyridine derivatives are commonly used as intermediates in the synthesis of pesticides and herbicides due to their ability to disrupt enzymatic pathways in pests while maintaining environmental safety. The unique combination of functional groups in 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol makes it a versatile precursor for developing next-generation crop protection agents.
The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions are being explored to reduce waste and energy consumption during production. These efforts align with global initiatives to promote sustainable industrial practices.
Evaluation of 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol often involves rigorous analytical techniques to confirm its identity and purity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard methods used in these assessments. These tools provide detailed information about molecular structure and composition, ensuring that the compound meets stringent quality standards before being used in further research or development.
The future prospects for 4-(Difluoromethyl)-2-methoxy-5-methylpyridine-3-methanol are vast, given its structural complexity and functional diversity. As drug discovery continues to evolve, this compound is likely to play a crucial role in developing innovative therapies targeting complex diseases. Its potential applications span multiple therapeutic areas, making it a cornerstone of modern medicinal chemistry research.
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